molecular formula C9H18ClNO3 B14595665 Ethyl 3-butoxy-3-iminopropanoate;hydrochloride CAS No. 61125-05-1

Ethyl 3-butoxy-3-iminopropanoate;hydrochloride

Cat. No.: B14595665
CAS No.: 61125-05-1
M. Wt: 223.70 g/mol
InChI Key: DZVMVDJABJFXAU-UHFFFAOYSA-N
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Description

Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is a chemical compound with the molecular formula C10H21NO3·HCl. It is a derivative of propanoic acid and is characterized by the presence of an ethoxy group, an imino group, and a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-butoxy-3-iminopropanoate;hydrochloride typically involves the reaction of ethyl 3-iminopropanoate with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by the addition of hydrochloric acid to the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butoxy-3-iminopropanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, oxo derivatives, and substituted compounds.

Scientific Research Applications

Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-butoxy-3-iminopropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-ethoxy-3-iminopropanoate;hydrochloride
  • Ethyl 3-methoxy-3-iminopropanoate;hydrochloride
  • Ethyl 3-propoxy-3-iminopropanoate;hydrochloride

Uniqueness

Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is unique due to its butoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, making it suitable for particular applications in research and industry.

Properties

CAS No.

61125-05-1

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

ethyl 3-butoxy-3-iminopropanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-3-5-6-13-8(10)7-9(11)12-4-2;/h10H,3-7H2,1-2H3;1H

InChI Key

DZVMVDJABJFXAU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=N)CC(=O)OCC.Cl

Origin of Product

United States

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